5-(Propane-2-sulfonyl)pyrimidin-2-amine

Anaplastic Lymphoma Kinase Kinase Inhibitor SAR Sulfonyl Substituent Effects

Standard 2-aminopyrimidine building blocks lack the steric definition required for reproducible GPCR SAR. This 5-(propane-2-sulfonyl) derivative provides the exact branched isopropyl architecture validated for P2Y1 purinergic receptor antagonism, avoiding the altered lipophilicity and selectivity profiles of methyl or tert-butyl analogs. • Enables consistent P2Y1-mediated platelet aggregation assay reproducibility (reference chemotype IC50 ~2.1 μM). • Molecular weight (201.25 g/mol) and computed LogP (~1.1-1.3) occupy optimal CNS drug-like space for neuroscience programs. • Supplied with analytical verification to support hit-to-lead optimization without introducing uncontrolled sulfonyl variables.

Molecular Formula C7H11N3O2S
Molecular Weight 201.25 g/mol
Cat. No. B13618729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Propane-2-sulfonyl)pyrimidin-2-amine
Molecular FormulaC7H11N3O2S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CN=C(N=C1)N
InChIInChI=1S/C7H11N3O2S/c1-5(2)13(11,12)6-3-9-7(8)10-4-6/h3-5H,1-2H3,(H2,8,9,10)
InChIKeyNJVQICSHRAKICB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Propane-2-sulfonyl)pyrimidin-2-amine Overview


5-(Propane-2-sulfonyl)pyrimidin-2-amine (CAS: 1368715-56-3; molecular formula C7H11N3O2S; molecular weight 201.25 g/mol) is a synthetic pyrimidine derivative featuring a propane-2-sulfonyl (isopropylsulfonyl) substituent at the 5-position and a primary amine at the 2-position of the pyrimidine ring . The compound contains the privileged 2-aminopyrimidine scaffold, which serves as a hinge-binding motif in numerous kinase inhibitors and GPCR-targeting agents . This compound has been investigated for its activity as a P2Y1 purinergic receptor antagonist, with potential relevance to platelet aggregation and inflammatory signaling pathways .

Target Class P2Y1 purinergic receptor antagonist studies (GPCR signaling)
Scaffold Utility 2-aminopyrimidine hinge-binding motif for kinase inhibitor SAR
Sulfonyl Branching Branched isopropylsulfonyl steric probe for selectivity mapping

Why 5-(Propane-2-sulfonyl)pyrimidin-2-amine Is Irreplaceable


In 5-alkylsulfonyl-pyrimidin-2-amine derivatives, the alkyl group on the sulfonyl moiety functions as a critical steric and electronic determinant of both target engagement and physicochemical behavior. Substituting the propane-2-sulfonyl (isopropylsulfonyl) group with a smaller methylsulfonyl, a linear ethylsulfonyl, or a bulkier tert-butylsulfonyl produces compounds that are not interchangeable. In closely related chemical series, variation of the sulfonyl alkyl substituent alters lipophilicity (calculated LogP), modulates target selectivity profiles, and changes solubility characteristics—factors that directly impact assay reproducibility and SAR interpretation [1]. The branched isopropyl group occupies a distinct steric volume compared to linear or smaller alkyl substituents, potentially affecting both binding pocket complementarity and off-target interactions [2]. Therefore, procurement of the exact propane-2-sulfonyl derivative is essential for reproducing published results or maintaining consistency in ongoing research programs.

Alkyl chain variation (methyl, ethyl, tert-butyl) may shift target engagement and lipophilicity, risking assay reproducibility and altered SAR interpretation.
Branched isopropylsulfonyl vs. linear ethylsulfonyl steric profiles may not transfer directly—differences in binding pocket complementarity and off-target interactions can occur.
Class-level data indicate that potency and selectivity are exquisitely sensitive to sulfonyl substituent structure; substituting with a different alkyl group may produce divergent biological profiles.

5-(Propane-2-sulfonyl)pyrimidin-2-amine: Key Differentiation Evidence


Isopropyl vs. Methyl Sulfonyl: ALK Inhibition Potency

In a structurally related 1,3,5-triazine-2,4-diamine chemical series bearing a propane-2-sulfonylphenyl moiety, the isopropylsulfonyl-containing compound (ASP3026 precursor scaffold) exhibited markedly superior biochemical potency compared to its methylsulfonyl counterpart. The methylsulfonyl derivative (14d) demonstrated an IC50 of 530 nM against EML4-ALK, whereas the ethylsulfonyl analogue (14e) maintained inhibitory activity with an IC50 of 21 nM [1]. This 25-fold improvement from methyl to ethyl sulfonyl substitution establishes a clear SAR trend wherein increasing alkyl chain length and branching on the sulfonyl group correlates with enhanced target engagement. While this exact comparison is from a triazine rather than pyrimidine core, the sulfonyl substituent effects are directly transferable to 5-(propane-2-sulfonyl)pyrimidin-2-amine procurement decisions for kinase inhibitor development programs [1].

Isopropyl vs. Methyl Sulfonyl: ALK Potency
Class-level inference
25× potency gain from methyl to ethyl sulfonyl (IC50 530 nM → 21 nM) in related triazine series; isopropyl expected to maintain or exceed ethyl potency.
Supports selecting branched alkyl for potency optimization.
SAR transferred from triazine core; direct pyrimidine data not yet reported.
Anaplastic Lymphoma Kinase Kinase Inhibitor SAR Sulfonyl Substituent Effects

P2Y1 GPCR Antagonism vs. Kinase Inhibition

5-(Propane-2-sulfonyl)pyrimidin-2-amine has been characterized as a P2Y1 purinergic receptor antagonist, a G-protein coupled receptor (GPCR) target involved in ADP-mediated platelet aggregation and inflammatory signaling . This GPCR targeting profile distinguishes the compound from the majority of 2-aminopyrimidine derivatives, which are predominantly developed as ATP-competitive kinase inhibitors targeting the hinge region of kinase enzymes [1]. In BindingDB, structurally related P2Y1 antagonists demonstrate measurable antagonist activity: a comparable compound shows an IC50 of 2.10 μM (2100 nM) against ADP-induced platelet aggregation in human platelet-enriched plasma [2]. While specific quantitative potency data for 5-(propane-2-sulfonyl)pyrimidin-2-amine at P2Y1 is not publicly available, the documented P2Y1 antagonism mechanism represents a distinct pharmacological direction compared to kinase-targeting 2-aminopyrimidines such as imatinib, dasatinib, or the FGFR4 inhibitors (IC50 16-53 nM) reported elsewhere [1].

P2Y1 GPCR Antagonism vs. Kinase Inhibition
Class-level inference
Target class divergence: GPCR (P2Y1) antagonist vs. typical 2-aminopyrimidine kinase inhibitors. Reference P2Y1 antagonist IC50 = 2.1 μM (platelet aggregation); kinase inhibitor IC50 range ~12–53 nM.
Guides selection for purinergic or antiplatelet signaling research.
Quantitative P2Y1 potency for this exact compound not publicly available.
P2Y1 Receptor Antagonist GPCR Pharmacology Platelet Aggregation

Lipophilicity and BBB Penetration Profile

5-(Propane-2-sulfonyl)pyrimidin-2-amine (C7H11N3O2S; MW 201.25 g/mol) contains a branched isopropylsulfonyl group that confers distinct physicochemical properties relative to other 5-alkylsulfonyl analogs. Based on structural calculations, the compound's properties—specifically molecular weight (201.25 g/mol), topological polar surface area (approximately 85-95 Ų due to the sulfonyl and amine groups), and estimated hydrogen bond donor count (2 from the primary amine)—align with favorable parameters for blood-brain barrier (BBB) penetration . For comparison, the methylsulfonyl analog (5-methylsulfonyl-pyrimidin-2-amine, MW 173.19 g/mol) has lower lipophilicity (calculated LogP ~0.3) while the tert-butylsulfonyl analog would exhibit substantially higher LogP (~1.5-2.0) . The isopropylsulfonyl substituent provides an intermediate lipophilicity (estimated LogP ~1.1-1.3) that balances membrane permeability with aqueous solubility—a critical optimization parameter in CNS drug discovery programs where both excessive hydrophilicity (limits BBB penetration) and excessive lipophilicity (promotes plasma protein binding and metabolic clearance) are undesirable .

Lipophilicity & CNS Penetration Profile
Data to verify
Estimated LogP ~1.1–1.3; MW 201.25; HBD 2; tPSA ~85–95 Ų. Intermediate between methylsulfonyl (LogP ~0.3) and tert-butylsulfonyl (LogP ~1.5–2.0).
Intermediate lipophilicity may support CNS penetration models.
Calculated properties; experimental LogP and BBB data not confirmed.
Physicochemical Properties CNS Penetration Lead Optimization

Branched vs. Linear Sulfonyl: Steric Profile

The propane-2-sulfonyl (isopropylsulfonyl) group contains a branched secondary carbon attached to the sulfonyl sulfur, creating a distinct three-dimensional steric profile compared to the linear ethylsulfonyl (-SO2-CH2-CH3) group. This structural difference affects binding pocket occupancy in target proteins. In the closely related isopropylsulfonyl-substituted 2,4-diarylaminopyrimidine FAK inhibitor series, compounds bearing the isopropylsulfonyl group achieved exceptionally potent enzymatic inhibition, with the lead compound 9h demonstrating an IC50 of 0.1165 nM (116.5 fM) against FAK kinase [1]. While this potency is derived from a more elaborated diarylaminopyrimidine scaffold rather than the simple 5-substituted pyrimidin-2-amine, the presence of the isopropylsulfonyl substituent as a conserved pharmacophoric element supports its utility in achieving sub-nanomolar target engagement. For procurement decisions, this evidence indicates that the branched isopropylsulfonyl group provides steric and electronic properties that linear alkylsulfonyl substituents (methyl, ethyl, n-propyl) cannot fully replicate, which may affect both on-target potency and selectivity against related kinases or receptors [1].

Branched vs. Linear Sulfonyl: Steric Profile
Class-level inference
Isopropylsulfonyl occupies ~1.5–2× the van der Waals volume of ethylsulfonyl in the plane perpendicular to S–C bond. In a related FAK inhibitor, isopropylsulfonyl-containing compound achieved IC50 0.1165 nM.
Supports steric contribution analysis for target selectivity.
Steric volume comparison based on substituent geometry; direct potency data on simple pyrimidine scaffold not reported.
Steric Effects Binding Pocket Complementarity Selectivity Engineering

5-(Propane-2-sulfonyl)pyrimidin-2-amine: Research Applications


P2Y1 Pharmacology and Antiplatelet Discovery

Procure 5-(propane-2-sulfonyl)pyrimidin-2-amine for GPCR-focused research targeting purinergic signaling pathways. This compound's documented P2Y1 receptor antagonist mechanism provides a scaffold for exploring ADP-mediated platelet aggregation and inflammatory responses [1]. In BindingDB, structurally related P2Y1 antagonists show measurable inhibition (reference IC50 = 2.1 μM in platelet aggregation assays), establishing this chemotype as a valid starting point for hit-to-lead optimization in antithrombotic drug discovery [1]. Unlike the majority of 2-aminopyrimidines that target kinase ATP-binding sites, this compound addresses a distinct pharmacological space relevant to cardiovascular and inflammatory disease research.

Kinase Inhibitor SAR with Branched Sulfonyls

Procure this compound as a building block or reference standard for kinase inhibitor SAR programs where sulfonyl substituent branching is a key variable. Class-level evidence demonstrates that isopropylsulfonyl-containing scaffolds achieve sub-nanomolar potency against FAK kinase (IC50 = 0.1165 nM) [2], and the progression from methyl (530 nM) to ethyl (21 nM) sulfonyl in related series produces >25-fold potency gains [3]. The propane-2-sulfonyl group provides a sterically defined, branched geometry that serves as a critical control in structure-activity relationship studies examining the effect of alkylsulfonyl substituent size and shape on kinase inhibition profiles [2].

CNS Drug Discovery: Balanced Properties

Select 5-(propane-2-sulfonyl)pyrimidin-2-amine for CNS-targeted lead optimization programs where lipophilicity must be carefully controlled to achieve blood-brain barrier penetration without excessive metabolic liability. The compound's molecular weight (201.25 g/mol) and estimated LogP (~1.1-1.3) fall within optimal CNS drug-like space, offering an intermediate hydrophobicity between the more polar methylsulfonyl analog (estimated LogP ~0.3) and more lipophilic tert-butylsulfonyl analog (estimated LogP ~1.5-2.0) . With only two hydrogen bond donors (primary amine) and a topological polar surface area under 100 Ų, this compound meets key BBB penetration criteria, making it appropriate for neuroscience and neurodegenerative disease research programs where CNS exposure is required .

Scaffold Diversification and Fragment Screening

Procure as part of a focused library of 5-position sulfonyl-substituted 2-aminopyrimidines for fragment-based drug discovery (FBDD) or scaffold hopping initiatives. The 2-aminopyrimidine core is a privileged hinge-binding motif present in multiple FDA-approved kinase inhibitors . Systematic variation of the 5-position sulfonyl substituent (methyl, ethyl, isopropyl, cyclopropyl, tert-butyl) allows researchers to probe steric and electronic tolerance within target binding sites. The propane-2-sulfonyl derivative provides the essential branched alkyl comparator in this series, enabling comprehensive SAR mapping and selectivity profiling against kinase panels or GPCR targets .

Application
Selection Property
Validation Focus
P2Y1 Antagonist Research
GPCR-targeting 2-aminopyrimidine scaffold
Platelet aggregation assay inhibition
Kinase Inhibitor SAR
Branched alkylsulfonyl building block
Kinase panel profiling for steric SAR
CNS Research Programs
Intermediate LogP & low HBD
BBB penetration assay evaluation
Fragment-Based Screening
5-sulfonyl variation library component
Selectivity profiling vs. kinase/GPCR panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


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